

Physical and chemical properties of Brachynoside heptaacetate

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Compound of Interest

Compound Name: *Brachynoside heptaacetate*

Cat. No.: *B12429547*

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Brachynoside Heptaacetate: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the known physical and chemical properties of **Brachynoside heptaacetate**, a phenylpropanoid glycoside. Due to the limited availability of specific experimental data for the heptaacetate form, this guide also incorporates information on the parent compound, Brachynoside, and general characteristics of related phenylpropanoid glycosides to provide a broader context for researchers.

Chemical and Physical Properties

Brachynoside heptaacetate is the peracetylated derivative of Brachynoside, a natural product that has been isolated from plants of the *Clerodendrum* genus. The acetylation of Brachynoside enhances its lipophilicity, which can influence its solubility and potential biological activity.

Table 1: Physical and Chemical Properties of **Brachynoside Heptaacetate**

Property	Value	Source/Method
Molecular Formula	C45H54O22	-
Molecular Weight	946.91 g/mol	-
CAS Number	144765-80-0	-
Appearance	Data not available	-
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate due to the presence of seven acetate groups. Poorly soluble in water.	Inferred from structure
XLogP3	3.2	Computed
Hydrogen Bond Acceptor Count	22	Computed
Rotatable Bond Count	27	Computed

Note: Experimental data for melting point, boiling point, and specific solubility are not readily available in the current literature. The provided solubility information is an educated estimation based on the chemical structure.

Spectroscopic Data

Detailed experimental spectroscopic data for **Brachynoside heptaacetate** is not currently published. However, the expected spectral characteristics can be inferred from the structure and data available for similar phenylpropanoid glycosides.

- ¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenylpropanoid moiety, protons of the sugar units,

and a significant number of sharp singlets in the region of δ 2.0-2.2 ppm corresponding to the seven acetyl groups. The ^{13}C NMR spectrum would display signals for the carbonyl carbons of the acetate groups around δ 170 ppm, in addition to the signals for the aromatic, glycosidic, and aglycone carbons.

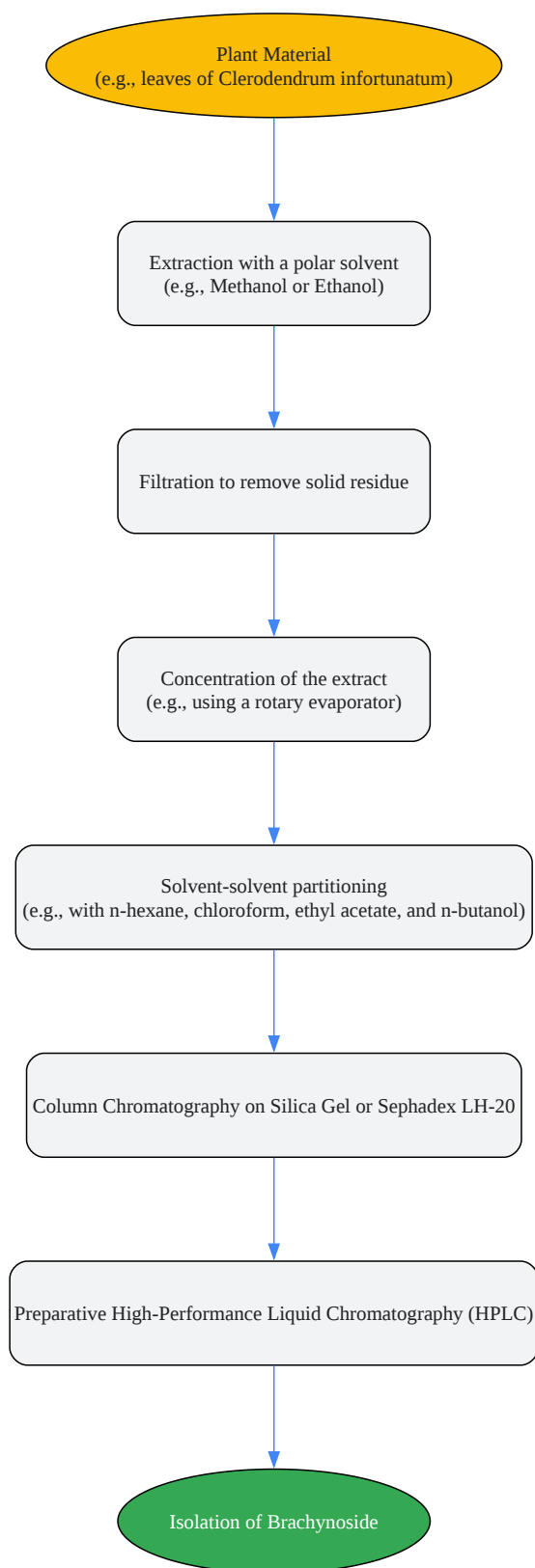
- **Infrared (IR) Spectroscopy:** The IR spectrum of **Brachynoside heptaacetate** is expected to exhibit strong absorption bands corresponding to the stretching vibrations of the carbonyl groups ($\text{C}=\text{O}$) of the ester functionalities, typically in the range of $1735\text{-}1750\text{ cm}^{-1}$. Other characteristic bands would include C-O stretching vibrations and absorptions associated with the aromatic ring and the glycosidic linkages.
- **Mass Spectrometry (MS):** The mass spectrum would be expected to show a molecular ion peak $[\text{M}]^+$ or adducts such as $[\text{M}+\text{Na}]^+$ or $[\text{M}+\text{H}]^+$, corresponding to the molecular weight of 946.91. The fragmentation pattern would likely involve the sequential loss of acetyl groups (43 Da) and cleavage of the glycosidic bonds.

Experimental Protocols

Detailed and validated experimental protocols for the specific isolation and synthesis of **Brachynoside heptaacetate** are not available in peer-reviewed literature. However, general methodologies for the isolation of its parent compound, Brachynoside, from *Clerodendrum* species and for the acetylation of phenylpropanoid glycosides can be adapted.

General Isolation Protocol for Brachynoside from *Clerodendrum infortunatum*

This protocol outlines a general procedure for the extraction and isolation of phenylpropanoid glycosides, including Brachynoside, from plant material.

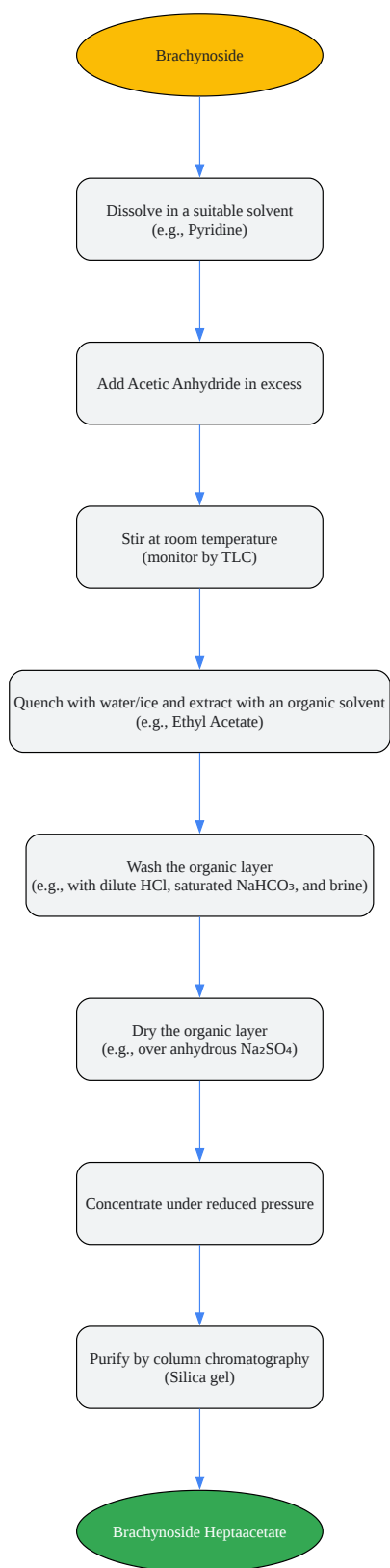


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Caption: General workflow for the isolation of Brachynoside.

General Protocol for Acetylation of Brachynoside

This protocol describes a typical procedure for the peracetylation of a glycoside like Brachynoside.



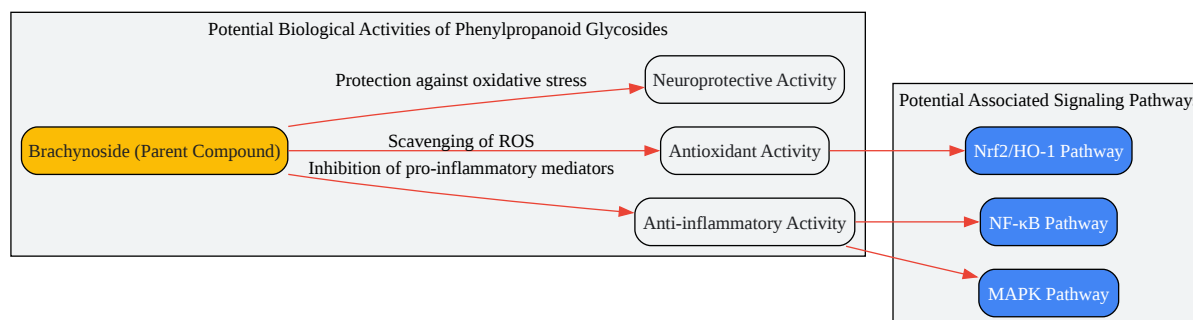
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Caption: General workflow for the acetylation of Brachynoside.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and the signaling pathways modulated by **Brachynoside heptaacetate** are currently lacking. However, the parent compound, Brachynoside, belongs to the phenylpropanoid glycoside class, which is known for a wide range of biological activities.

Phenylpropanoid glycosides have been reported to possess antioxidant, anti-inflammatory, and neuroprotective properties. The potential mechanism of action for these compounds often involves the modulation of key signaling pathways related to inflammation and oxidative stress.



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Caption: Potential biological activities and associated signaling pathways for Brachynoside.

Disclaimer: The information on biological activities and signaling pathways is based on studies of related phenylpropanoid glycosides and represents potential areas of investigation for Brachynoside and its heptaacetate derivative. Further research is required to elucidate the specific biological functions of **Brachynoside heptaacetate**.

This technical guide is intended to be a living document and will be updated as more specific experimental data for **Brachynoside heptaacetate** becomes available. Researchers are

encouraged to contribute to the body of knowledge on this compound.

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